5-methyl-2-furaldehyde (2-nitrophenyl)hydrazone
Overview
Description
5-methyl-2-furaldehyde (2-nitrophenyl)hydrazone, also known as M2FNH, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. M2FNH is a yellow crystalline substance with a molecular weight of 261.27 g/mol and a melting point of 174-175°C. In
Mechanism of Action
The mechanism of action of 5-methyl-2-furaldehyde (2-nitrophenyl)hydrazone is not fully understood. However, it is known that this compound can form a complex with metal ions, which results in a change in fluorescence or colorimetric properties. The binding of this compound to metal ions is thought to be due to the presence of the nitrophenylhydrazone moiety, which has a high affinity for metal ions.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of this compound. However, it has been reported that this compound has low toxicity and is not mutagenic or carcinogenic. In addition, this compound has been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
5-methyl-2-furaldehyde (2-nitrophenyl)hydrazone has several advantages for use in lab experiments. It is easy to synthesize and has high stability. In addition, this compound has high selectivity and sensitivity for the detection of metal ions. However, this compound has some limitations. It is sensitive to pH and temperature changes, which can affect its fluorescence or colorimetric properties. In addition, this compound has limited solubility in water, which can limit its applications in aqueous environments.
Future Directions
For research on 5-methyl-2-furaldehyde (2-nitrophenyl)hydrazone include the development of this compound-based sensors, the synthesis of this compound derivatives, and the use of this compound in catalysis and material science.
Scientific Research Applications
5-methyl-2-furaldehyde (2-nitrophenyl)hydrazone has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. This compound has also been used as a colorimetric sensor for the detection of nitrite ions. In addition, this compound has been used as a ligand for the preparation of metal complexes, which have potential applications in catalysis and material science.
properties
IUPAC Name |
N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-nitroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-9-6-7-10(18-9)8-13-14-11-4-2-3-5-12(11)15(16)17/h2-8,14H,1H3/b13-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUCDCUKBMXZJY-MDWZMJQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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